1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Overview
Description
1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a heterocyclic compound with the following properties:
- Empirical Formula : C<sub>17</sub>H<sub>15</sub>ClN<sub>2</sub>O<sub>4</sub>
- Molecular Weight : 332.77 g/mol
- CAS Number : 18640-60-3
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route is as follows:
- Start with p-bromoacetophenone and thiourea .
- React them in the presence of iodine catalyst to form the intermediate 4-(4-bromophenyl) thiazol-2-amine .
- Further react the intermediate with chloroacetyl chloride to generate the desired product.
Molecular Structure Analysis
The molecular structure of 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline consists of an isoquinoline core with a chloro-nitrophenyl group and two methoxy groups. The chlorine and nitro substituents contribute to its reactivity and properties.
Chemical Reactions Analysis
- Primary Amines Reaction : When treated with nitrous acid, primary amines yield nitrogen gas and various organic products. For example:
- 1-Aminopropane + HNO<sub>2</sub> → Propan-1-ol + H<sub>2</sub>O + N<sub>2</sub>
- Secondary Amines Reaction : Secondary amines react with nitrous acid to form nitrosamines , which are potent carcinogens. This reaction is no longer performed due to safety concerns.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Solubility : Soluble in organic solvents
- Melting Point : Varies based on crystalline form
- Color : Typically yellow or orange
Scientific Research Applications
Local Anesthetic Activity and Toxicity Studies
1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, as part of the isoquinoline alkaloids family, has been evaluated for its potential in local anesthetic activity. Azamatov et al. (2023) investigated a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines for their local anesthetic properties and acute toxicity. These compounds exhibited significant local anesthetic effects, surpassing lidocaine in certain cases. However, their toxicity varied, indicating a need for further optimization and research for safe therapeutic applications (Azamatov et al., 2023).
Structural and Stereochemical Studies
Structural and stereochemical analysis of isoquinoline derivatives, including those related to 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, has been a significant area of research. Studies by Heydenreich et al. (2003) and others have focused on understanding the configurations and conformations of various substituted isoquinolines, which is crucial for their therapeutic and industrial applications (Heydenreich et al., 2003).
Synthesis Techniques
Advancements in the synthesis of isoquinoline derivatives have been explored extensively. For instance, Roberts et al. (1997) developed methods for the synthesis of pyrrolo[4,3,2-de]quinolines from related compounds, showcasing the versatility and potential of these chemical structures in various applications (Roberts et al., 1997).
Antiarrhythmic Properties
Markaryan et al. (2000) explored the antiarrhythmic properties of isoquinoline derivatives, including those related to 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. This research highlights the potential medicinal applications of these compounds in cardiovascular medicine (Markaryan et al., 2000).
Safety And Hazards
- Safety : Handle with care due to potential carcinogenicity of nitrosamines.
- Storage : Store in a cool, dry place away from direct sunlight.
- Hazard Classifications : Eye irritant (GHS07).
Future Directions
- Investigate its biological activity and potential therapeutic applications.
- Explore modifications to enhance its efficacy or reduce toxicity.
Please note that this analysis is based on available information, and further research may provide additional insights. Always exercise caution when handling chemical compounds. 🧪🔬
properties
IUPAC Name |
1-(5-chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-23-15-7-10-5-6-19-17(12(10)9-16(15)24-2)13-8-11(18)3-4-14(13)20(21)22/h3-4,7-9H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWAPLAIZMBGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370939 | |
Record name | 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |
CAS RN |
62206-13-7 | |
Record name | 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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